4-(3,5-Dichlorophenyl)phenol
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Overview
Description
“4-(3,5-Dichlorophenyl)phenol” is a chemical compound with the IUPAC name 3’,5’-dichloro[1,1’-biphenyl]-4-ol . It has a molecular weight of 239.1 .
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dichlorophenyl)phenol” can be represented by the InChI code 1S/C12H8Cl2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(3,5-Dichlorophenyl)phenol” are not available, it’s important to note that phenolic compounds, such as “4-(3,5-Dichlorophenyl)phenol”, can participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution due to the presence of excessive π-electrons .
Scientific Research Applications
Adsorption of Phenols by Papermill Sludges
Research has shown that paper mill sludges have a significant sorption capacity for various phenols, including 3,5-dichlorophenol, due to rapid equilibrium achievement and involvement of particle diffusion in the sorption process. The adsorption isotherms indicated a specific order of retention capacity, highlighting the potential of utilizing papermill sludge in environmental remediation efforts to adsorb harmful phenolic compounds from wastewater (Calace et al., 2002).
Oxidative Transformation of Antibacterial Agents
A study on manganese oxides' role in the rapid oxidation of antibacterial agents, such as triclosan and chlorophene, revealed insights into environmental transformation processes. These compounds undergo oxidation at their phenol moieties, indicating that manganese oxides in soils and sediments could play a crucial role in the degradation and transformation of these pollutants, thus impacting environmental health and safety (Zhang & Huang, 2003).
Future Directions
properties
IUPAC Name |
4-(3,5-dichlorophenyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBBGOITOQLRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195561 |
Source
|
Record name | Phenol, p-(3,5-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)phenol | |
CAS RN |
4291-32-1 |
Source
|
Record name | Phenol, p-(3,5-dichlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, p-(3,5-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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